Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
CAS No.: 64114-31-4
Cat. No.: VC0015787
Molecular Formula: C₁₁H₁₆N₂
Molecular Weight: 176.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64114-31-4 |
---|---|
Molecular Formula | C₁₁H₁₆N₂ |
Molecular Weight | 176.26 |
IUPAC Name | 2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Standard InChI | InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1 |
SMILES | CC1=C(C=CC=N1)C2CCCN2C |
Introduction
Chemical Structure and Properties
(S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is a derivative of nicotine with a methyl group at the 2-position of the pyridine ring. The compound maintains the (S)-configuration at the stereogenic center of the pyrrolidine ring, which is critical for its biological activity.
Physical and Chemical Properties
Property | Value | Unit |
---|---|---|
CAS Number | 77698-47-6 | - |
Molecular Formula | C₁₁H₁₆N₂ | - |
Molecular Weight | 176.258 | g/mol |
Exact Mass | 176.131 | g/mol |
LogP | 2.09460 | - |
Polar Surface Area (PSA) | 16.13 | Ų |
The compound features a pyridine ring with a methyl substituent at the 2-position and a (1-methyl-2-pyrrolidinyl) group at the 3-position. The pyrrolidine nitrogen is methylated, similar to the parent compound nicotine. The (S)-configuration at the pyrrolidine stereocenter is essential for optimal receptor binding and biological activity .
Synthesis and Preparation
Synthetic Routes
The synthesis of (S)-2-methyl-3-(1-methyl-2-pyrrolidinyl)pyridine can be approached through several methods, often starting from (S)-nicotine or related precursors. One efficient approach involves selective methylation of the pyridine ring of nicotine.
A common synthetic pathway includes:
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Protection of the pyrrolidine nitrogen
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Directed metallation of the pyridine ring
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Methylation of the 2-position
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Deprotection to yield the target compound
Alternative methods may utilize cross-coupling reactions with appropriate halopyridine intermediates and pyrrolidine derivatives .
Industrial Production
Industrial production methods often utilize platinum catalysts for hydrogenation steps. As noted in related nicotinic compounds, hydrogenation catalysts such as platinum on carbon (Pt/C) or platinum (IV) oxide are typically employed under controlled conditions. The reaction is usually conducted in alcohol solvents like mixtures of ethanol and methanol at ratios of approximately 2:1 to 3:1 (v/v) .
Pharmacological Properties
Receptor Interactions
(S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine, like other nicotinic derivatives, interacts with nicotinic acetylcholine receptors (nAChRs). The methyl substitution at the 2-position of the pyridine ring significantly alters the binding profile compared to nicotine.
The compound exhibits:
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Selective binding to specific nAChR subtypes
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Modified receptor activation properties
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Potentially reduced peripheral side effects compared to nicotine
Structure-Activity Relationships
Structure-activity relationship studies on related compounds such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) have demonstrated that the 2-methyl substitution on the pyridine ring and the (S)-configuration at the pyrrolidine stereocenter are critical factors affecting:
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Receptor subtype selectivity
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Efficacy of receptor activation
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Duration of action
Biological Activities and Effects
Neuroprotective Properties
Similar to related compounds in the nicotinic ligand family, (S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine may exhibit neuroprotective properties. Studies of the structurally related compound ABT-089 have shown neuroprotective effects through the modulation of cholinergic channels .
Cognitive Enhancement
The compound belongs to a class of molecules that have demonstrated cognitive-enhancing properties in various models. Related compounds such as ABT-089 have shown positive effects in both rodent and primate models of cognitive enhancement .
Research findings suggest potential applications in:
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Age-related cognitive decline
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Attention deficit disorders
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Neurodegenerative conditions affecting cognition
Anxiolytic Activity
Studies of related nicotinic compounds have indicated anxiolytic properties in rodent models. This suggests that (S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine may have potential applications in anxiety-related disorders .
Comparative Analysis With Related Compounds
Comparison with Nicotine
Property | (S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine | (S)-Nicotine |
---|---|---|
Molecular Weight | 176.258 g/mol | 162.236 g/mol |
LogP | 2.09460 | 1.17 |
Receptor Selectivity | Enhanced for specific nAChR subtypes | Broader nAChR activation |
Peripheral Side Effects | Potentially reduced | Significant cardiovascular effects |
Toxicity Profile | Likely improved | Highly toxic |
The 2-methyl substitution appears to significantly alter the pharmacological profile compared to nicotine, potentially offering advantages in therapeutic applications .
Related Nicotinic Ligands
Several structurally related compounds have been developed and studied extensively:
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ABT-089 [2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine]: This compound shows positive effects in cognitive enhancement models and reduced peripheral ganglionic activation .
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SIB-1508Y [(S)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine]: This compound demonstrated antidepressant activity and improved motor and cognitive function in primate models of Parkinson's disease .
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(S)-2-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine: This compound has been investigated for treating nicotine dependence at concentrations of 0.1-5% by weight in various formulations .
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